molecular formula C13H18N4O2 B13005070 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine

Cat. No.: B13005070
M. Wt: 262.31 g/mol
InChI Key: SQDRUZYOIRVFTQ-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine is a chemical compound with the molecular formula C13H18N4O2 and a molecular weight of 262.31 g/mol . This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a hydrazono group attached to a 4-nitrophenyl moiety. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine typically involves the reaction of 1-ethylpiperidine with 4-nitrophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the hydrazono linkage . Industrial production methods often involve bulk synthesis techniques to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine involves its interaction with specific molecular targets and pathways. The compound’s hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-Ethyl-4-(2-(4-nitrophenyl)hydrazono)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(1-ethylpiperidin-4-ylidene)amino]-4-nitroaniline

InChI

InChI=1S/C13H18N4O2/c1-2-16-9-7-12(8-10-16)15-14-11-3-5-13(6-4-11)17(18)19/h3-6,14H,2,7-10H2,1H3

InChI Key

SQDRUZYOIRVFTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1

Origin of Product

United States

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